Dinoseb methyl ether

Description

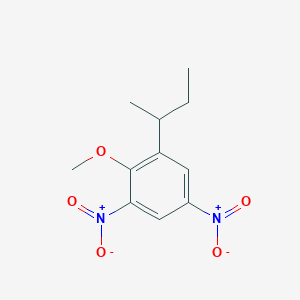

Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-yl-2-methoxy-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-4-7(2)9-5-8(12(14)15)6-10(13(16)17)11(9)18-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYHORVGKZXEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863692 | |

| Record name | 1-(Butan-2-yl)-2-methoxy-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6099-79-2 | |

| Record name | Dinoseb, methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(butan-2-yl)-2-methoxy-3,5-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Application of Dinoseb Methyl Ether in Scientific Research

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide delineates the primary role of Dinoseb methyl ether within the research and analytical landscape. While its parent compound, Dinoseb, is a well-documented toxicant known for its potent ability to uncouple mitochondrial oxidative phosphorylation, the utility of this compound is not in its biological activity but as a critical analytical tool. The inherent chemical properties of Dinoseb—specifically its acidic phenolic hydroxyl group—present significant challenges for direct analysis via gas chromatography (GC). This guide details the scientific rationale and methodology for converting Dinoseb to its methyl ether derivative. This chemical modification is a crucial step to enhance volatility, improve chromatographic peak shape, and enable sensitive and accurate quantification in complex matrices. We will explore the mechanism of Dinoseb, the necessity of derivatization, a detailed analytical protocol, and the interpretation of results, providing researchers and drug development professionals with a comprehensive understanding of this compound's purpose as an indispensable analytical standard and derivatization product.

The Parent Compound: Dinoseb's Mechanism as a Biological Effector

To appreciate the role of this compound, one must first understand the potent biological activity of its precursor, Dinoseb (2-sec-butyl-4,6-dinitrophenol). Historically used as a herbicide and insecticide, Dinoseb is now a banned substance in many regions due to its high toxicity.[1][2][3] Its primary mechanism of action at the cellular level is the uncoupling of oxidative phosphorylation in mitochondria.[1][4][5][6]

1.1. Mechanism of Action: Mitochondrial Uncoupling

In normal cellular respiration, the electron transport chain pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a substantial electrochemical gradient. This proton-motive force is the energy source that drives ATP synthase to produce ATP, the cell's primary energy currency.[7]

Dinoseb, as a lipophilic weak acid, disrupts this tightly controlled process.[1] It readily diffuses across the inner mitochondrial membrane, picks up a proton from the high-concentration intermembrane space, and, being lipid-soluble, transports it back across the membrane into the matrix, effectively short-circuiting the proton gradient.[1][4] This dissipation of the proton gradient uncouples the electron transport chain from ATP synthesis.[3][7] The cell continues to burn fuel at an accelerated rate in a futile attempt to re-establish the gradient, but the energy is lost as heat instead of being converted to ATP.[5] This leads to cellular energy depletion and, ultimately, cell death.[1][6]

The Analytical Challenge and the Rationale for Derivatization

The high toxicity and environmental persistence of Dinoseb necessitate its accurate monitoring in various samples, including water, soil, and agricultural products.[2][8] Gas chromatography (GC) is a powerful technique for separating and quantifying such organic compounds. However, the direct analysis of Dinoseb presents a significant challenge.

The causality for this difficulty lies in the chemical nature of Dinoseb's phenolic hydroxyl (-OH) group. This group is:

-

Polar and Acidic: Leading to strong interactions with active sites on GC columns and inlet liners. This results in poor peak shape (tailing), reduced column efficiency, and inconsistent retention times.

-

Less Volatile: Compared to non-polar molecules of similar mass, phenols have lower volatility, requiring higher temperatures for analysis, which can risk thermal degradation.

To overcome these issues, a chemical modification technique called derivatization is employed. The goal is to convert the problematic functional group into a less polar, more volatile, and more thermally stable counterpart. For Dinoseb, this is achieved by converting the phenolic hydroxyl group into a methyl ether.

This compound: The Key to Robust Analysis

This compound (2-methoxy-1-sec-butyl-4,6-dinitrobenzene) is the product of the methylation of Dinoseb. This reaction replaces the active hydrogen of the hydroxyl group with a methyl group.

3.1. The Derivatization Reaction

The most common laboratory method for this conversion involves a methylating agent such as diazomethane (CH₂N₂) or trimethylsilyldiazomethane (TMSD).[5][9] The reaction is a nucleophilic substitution where the phenoxide ion of Dinoseb attacks the methylating agent.

3.2. Physicochemical Advantages of Methylation

The resulting methyl ether derivative is far more suitable for GC analysis because it is significantly less polar and more volatile than the parent phenol. This transformation is the core reason for its use in research and monitoring.

| Property | Dinoseb (Parent Compound) | This compound (Derivative) | Rationale for Improvement |

| Polarity | High | Low | The polar O-H bond is replaced by a less polar C-O-C ether linkage. |

| Volatility | Moderate | High | Lack of hydrogen bonding allows for easier transition to the gas phase. |

| GC Peak Shape | Poor (Tailing) | Excellent (Symmetric) | Reduced interaction with the stationary phase prevents adsorption. |

| Thermal Stability | Good | Excellent | The ether linkage is generally more stable at high temperatures than the hydroxyl group. |

Standardized Analytical Workflow: From Sample to Signal

The quantification of Dinoseb in an environmental or biological sample is a multi-step process where the formation of this compound is a central component. The process relies on a robust extraction followed by derivatization and instrumental analysis.

4.1. Detailed Experimental Protocol (Illustrative)

This protocol is a synthesized methodology based on established principles for pesticide residue analysis.[9][10][11]

Objective: To quantify Dinoseb concentration in a water sample.

Materials:

-

Water sample (1 L)

-

Sulfuric acid (for preservation)

-

Petroleum ether or Hexane (extraction solvent)

-

Potassium bicarbonate

-

Anhydrous sodium sulfate

-

Methylating agent (e.g., Trimethylsilyldiazomethane solution)

-

This compound certified reference standard[12]

-

Separatory funnel, rotary evaporator, GC vials

-

Gas Chromatograph with Electron Capture Detector (GC-ECD)

Methodology:

-

Sample Preservation: Immediately after collection, acidify the 1 L water sample to pH < 2 with sulfuric acid to prevent degradation. Store at 4°C.

-

Extraction:

-

Neutralize the sample with potassium bicarbonate just before extraction.

-

Transfer the sample to a 2 L separatory funnel.

-

Add 60 mL of petroleum ether and shake vigorously for 2 minutes, periodically venting pressure.

-

Allow the layers to separate and drain the aqueous (lower) layer back into its original container. Drain the organic (upper) layer into a collection flask.

-

Repeat the extraction twice more with fresh 60 mL aliquots of petroleum ether, combining all organic extracts.

-

-

Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water.

-

Derivatization:

-

Causality: This step converts the extracted Dinoseb into its GC-amenable methyl ether form.

-

To the dried extract, add the methylating agent according to the manufacturer's instructions (e.g., dropwise addition until a persistent yellow color indicates a slight excess).

-

Allow the reaction to proceed for 10-15 minutes at room temperature.

-

Quench any excess reagent carefully (e.g., with a small amount of silicic acid).

-

-

Concentration:

-

Add a keeper solvent (e.g., isooctane) to prevent the analyte from evaporating to dryness.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator.

-

Quantitatively transfer the concentrate to a graduated tube and adjust to a final volume (e.g., 2.0 mL) with toluene.

-

-

Instrumental Analysis:

-

Causality: The GC separates the this compound from other co-extracted compounds, and the ECD provides highly sensitive detection due to the two electron-capturing nitro groups on the molecule.

-

Analyze the final extract using a GC-ECD system. A capillary column (e.g., DB-5) is typically used.

-

Prepare a calibration curve by derivatizing known concentrations of a Dinoseb standard or by using a certified this compound reference standard.

-

Data Interpretation and Method Validation

The peak corresponding to this compound in the sample chromatogram is identified by its retention time, matching that of the reference standard. The peak area is then used to calculate the concentration in the final extract by comparing it against the calibration curve. This value is subsequently back-calculated to determine the original concentration of Dinoseb in the water sample, accounting for the initial volume and final extract volume.

Method validation is critical for ensuring data trustworthiness. Key parameters are established and must meet acceptance criteria.

| Validation Parameter | Typical Value | Purpose |

| Linearity (r²) | > 0.995 | Ensures the detector response is proportional to concentration. |

| Limit of Quantitation (LOQ) | 0.001 - 0.1 µg/L | The lowest concentration that can be reliably quantified.[10] |

| Average Recovery | 77 - 111% | Measures the efficiency of the extraction and derivatization process.[10] |

| Relative Standard Deviation (RSD) | 2 - 15% | Indicates the precision and reproducibility of the method.[10] |

Conclusion

The purpose of using this compound in research is fundamentally rooted in the field of analytical chemistry. It does not serve as a compound for investigating biological effects but rather as a crucial chemical derivative and reference material that enables the accurate and sensitive quantification of its highly toxic parent, Dinoseb. The process of methylation overcomes the inherent limitations of analyzing a polar phenol by gas chromatography, transforming it into a stable, volatile ether. This derivatization strategy is an exemplary case of applying chemical principles to solve a complex analytical problem, ensuring that regulatory monitoring, environmental research, and toxicological studies can be conducted with the highest degree of scientific integrity and trustworthiness.

References

-

Wikipedia. Dinoseb. [Link]

-

Palmeira, C. M., Moreno, A. J., & Madeira, V. M. C. (1995). Interactions of herbicides 2,4-D and dinoseb with liver mitochondrial bioenergetics. Toxicology and Applied Pharmacology, 130(1), 53-61. [Link]

-

Perry, R. J., et al. (2021). Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH. Journal of Hepatology, 74(6), 1436-1447. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6950, Dinoseb. [Link]

-

Bracht, A., et al. (2017). Distribution, lipid-bilayer affinity and kinetics of the metabolic effects of dinoseb in the liver. Chemico-Biological Interactions, 276, 126-135. [Link]

-

EXTOXNET. Dinoseb. Extension Toxicology Network, Oregon State University. [Link]

-

Government of Canada. (2021). Screening assessment dinoseb. [Link]

-

Nemoto, S., et al. (2001). [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood]. Shokuhin Eiseigaku Zasshi, 42(5), 312-317. [Link]

-

Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Dinoseb (Ref: HOE 26150). [Link]

-

Warren, L. E. USES OF DINOSEB HERBICIDES IN CALIFORNIA. The Dow Chemical Co. [Link]

-

ESSLAB. This compound. [Link]

-

Lee, H. B., & Weng, J. (1986). METHOD FOR THE ANALYSIS OF DINOSEB IN NATURAL WATERS BY IN SITU ACETYLATION. National Water Research Institute, Canada Centre for Inland Waters. [Link]

-

ResearchGate. Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS | Request PDF. [Link]

-

U.S. Environmental Protection Agency. (1986). Pesticide Fact Sheet: Dinoseb. [Link]

-

Ministry of the Environment, Japan. III Analytical Methods. [Link]

Sources

- 1. Dinoseb - Wikipedia [en.wikipedia.org]

- 2. Screening assessment dinoseb - Canada.ca [canada.ca]

- 3. Dinoseb (Ref: HOE 26150) [sitem.herts.ac.uk]

- 4. Interactions of herbicides 2,4-D and dinoseb with liver mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dinoseb | C10H12N2O5 | CID 6950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EXTOXNET PIP - DINOSEB [extoxnet.orst.edu]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Distribution, lipid-bilayer affinity and kinetics of the metabolic effects of dinoseb in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. env.go.jp [env.go.jp]

- 12. esslabshop.com [esslabshop.com]

An In-Depth Technical Guide to Dinoseb Methyl Ether: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoseb methyl ether, the O-methylated derivative of the dinitrophenol herbicide dinoseb, presents a unique case study in the structure-activity relationship of toxicologically significant compounds. While dinoseb is well-characterized as a potent uncoupler of oxidative phosphorylation, the methylation of its phenolic hydroxyl group is hypothesized to significantly alter its biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies for this compound. It is intended to serve as a vital resource for researchers in toxicology, environmental science, and drug development who may encounter this compound or its parent, dinoseb. This document synthesizes available scientific literature to offer a detailed understanding of this specific chemical entity, highlighting the critical role of the phenolic hydroxyl group in the toxicity of dinitrophenols.

Introduction

Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a member of the dinitrophenol family, a class of compounds historically used as herbicides, insecticides, and even as weight-loss drugs.[1] The biological activity of dinoseb is primarily attributed to its ability to act as a protonophore, uncoupling oxidative phosphorylation in mitochondria.[2][3] This disruption of cellular energy production leads to rapid consumption of metabolic reserves and a hypermetabolic state, which underlies its toxicity.[4]

This compound (2-sec-butyl-4,6-dinitroanisole) is the methyl ether derivative of dinoseb. While not used commercially as a pesticide, it is a compound of interest for several reasons. Analytically, the methylation of dinoseb to its methyl ether is a common derivatization technique for its determination by gas chromatography (GC).[5] From a toxicological standpoint, understanding the chemical and biological properties of this compound is crucial for elucidating the mechanism of action of dinoseb itself, as it helps to isolate the role of the free phenolic hydroxyl group. This guide will delve into the specific characteristics of this compound, providing a detailed resource for the scientific community.

Chemical Identity and Structure

The fundamental identity and structure of this compound are defined by its chemical formula, systematic name, and various chemical identifiers.

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with a methoxy group, a sec-butyl group, and two nitro groups.

Caption: Chemical structure of this compound.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(butan-2-yl)-2-methoxy-3,5-dinitrobenzene[3] |

| CAS Number | 6099-79-2[3] |

| Molecular Formula | C₁₁H₁₄N₂O₅[3] |

| Molecular Weight | 254.24 g/mol [3] |

| SMILES | CCC(C)c1cc(cc(c1OC)[O-])[O-] |

| InChI | InChI=1S/C11H14N2O5/c1-4-7(2)9-5-8(12(14)15)6-10(13(16)17)11(9)18-3/h5-7H,4H2,1-3H3 |

Physicochemical Properties

The physicochemical properties of this compound influence its environmental fate, bioavailability, and analytical behavior.

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [6] |

| Odor | Ether-like | [6] |

| Melting Point | Not available | |

| Boiling Point | 81 - 82 °C | [6] |

| Water Solubility | Low (predicted) | |

| LogP (octanol-water partition coefficient) | 3.16 (predicted) | [3] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the methylation of dinoseb. This reaction can be performed using several methylating agents and is a key step in both preparative chemistry and analytical derivatization.

Williamson Ether Synthesis

A plausible and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of dinoseb to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Dinoseb - Wikipedia [en.wikipedia.org]

- 3. ContaminantDB: this compound [contaminantdb.ca]

- 4. Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dinoseb | C10H12N2O5 | CID 6950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Interactions of herbicides 2,4-D and dinoseb with liver mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characterization of Dinoseb Methyl Ether

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of Dinoseb methyl ether (CAS 6099-79-2), a methylated derivative of the dinitrophenolic herbicide Dinoseb.[1][2][3][4][5] Intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring, this document details the methodologies and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the unambiguous identification and structural elucidation of this compound. We delve into the causality behind experimental choices, present validated protocols, and offer in-depth interpretations of the resulting spectral data, grounded in established principles of chemical analysis.

Introduction: The Significance of Spectral Characterization

This compound, with the molecular formula C₁₁H₁₄N₂O₅ and a molecular weight of 254.24 g/mol , is a critical analytical standard for the detection of its parent compound, Dinoseb.[1][2][4] Given the toxicity and environmental persistence of dinitrophenolic compounds, robust and reliable analytical methods are paramount.[6] Spectral techniques like NMR and MS provide definitive structural information, enabling precise identification and quantification. This guide serves as a practical resource for scientists engaged in the analysis of nitroaromatic compounds.[7]

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For a compound with a substituted aromatic ring and aliphatic side chains like this compound, both ¹H and ¹³C NMR provide critical, complementary information.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below. The choice of solvent and instrument parameters is crucial for achieving optimal resolution and sensitivity.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound reference standard in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆). The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved spectral dispersion, which is particularly beneficial for resolving the complex splitting patterns in the aromatic region.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a standard probe temperature (e.g., 298 K).

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of single lines for each unique carbon atom.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, and the sec-butyl group. The chemical shifts are influenced by the electron-withdrawing nitro groups and the electron-donating methoxy group.

Expected ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic-H | 7.5 - 8.5 | Doublet | 1H | ~2-3 |

| Aromatic-H | 7.8 - 8.8 | Doublet | 1H | ~2-3 |

| Methoxy (-OCH₃) | 3.8 - 4.2 | Singlet | 3H | N/A |

| sec-Butyl (-CH) | 3.0 - 3.5 | Sextet | 1H | ~7 |

| sec-Butyl (-CH₂) | 1.5 - 1.9 | Multiplet | 2H | ~7 |

| sec-Butyl (-CH₃, doublet) | 1.1 - 1.4 | Doublet | 3H | ~7 |

| sec-Butyl (-CH₃, triplet) | 0.8 - 1.1 | Triplet | 3H | ~7 |

Rationale for Assignments:

-

Aromatic Protons: The two protons on the benzene ring are in different chemical environments due to the substitution pattern. They will appear as doublets due to coupling with each other (meta-coupling). The strong electron-withdrawing effect of the two nitro groups will shift these protons significantly downfield.

-

Methoxy Protons: The protons of the methoxy group are not coupled to any other protons and will therefore appear as a singlet.

-

sec-Butyl Protons: The protons of the sec-butyl group will exhibit characteristic splitting patterns. The methine (-CH) proton is coupled to the adjacent methyl and methylene protons, resulting in a complex multiplet (a sextet is predicted). The methylene (-CH₂) protons are diastereotopic and will likely appear as a multiplet. The two methyl groups are non-equivalent, one appearing as a doublet due to coupling with the methine proton, and the other as a triplet due to coupling with the methylene protons.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule. The chemical shifts provide information about the electronic environment of each carbon.

Expected ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 150 - 160 |

| Aromatic C-NO₂ | 140 - 150 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-C(sec-butyl) | 135 - 145 |

| Methoxy (-OCH₃) | 55 - 65 |

| sec-Butyl (-CH) | 30 - 40 |

| sec-Butyl (-CH₂) | 25 - 35 |

| sec-Butyl (-CH₃) | 10 - 20 |

Rationale for Assignments:

-

Aromatic Carbons: The carbons attached to the oxygen and nitro groups will be the most downfield due to the strong deshielding effects of these substituents. The carbons bearing a hydrogen atom will be more upfield.

-

Aliphatic Carbons: The carbons of the sec-butyl group and the methoxy group will appear in the more upfield region of the spectrum, consistent with sp³ hybridized carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound, both electron ionization (EI) and electrospray ionization (ESI) can be employed.

Experimental Protocol: MS Analysis

The choice of ionization technique and analyzer is critical for obtaining informative mass spectra. Gas chromatography-mass spectrometry (GC-MS) with EI is a common method for the analysis of semi-volatile compounds like this compound.[6]

Methodology (GC-MS with EI):

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) is injected into the gas chromatograph.

-

Gas Chromatography: The sample is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also induces fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectral Interpretation

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ion peaks that provide structural information.

Expected Mass Spectrum Data (EI):

| m/z | Proposed Fragment Ion | Interpretation |

| 254 | [C₁₁H₁₄N₂O₅]⁺• | Molecular Ion (M⁺•) |

| 239 | [M - CH₃]⁺ | Loss of a methyl radical |

| 225 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 208 | [M - NO₂]⁺ | Loss of a nitro group |

| 197 | [M - C₄H₉]⁺ | Loss of the sec-butyl group (alpha-cleavage) |

Fragmentation Pathway:

The fragmentation of nitroaromatic compounds in EI-MS is often characterized by the loss of the nitro groups and cleavage of alkyl side chains.[7][8]

Caption: Proposed EI fragmentation pathway for this compound.

Trustworthiness of Interpretation:

The interpretation of the mass spectrum is based on established fragmentation rules for aromatic ethers and nitro compounds.[9] The loss of alkyl radicals from the sec-butyl group and the loss of the nitro group are characteristic fragmentation pathways that provide strong evidence for the proposed structure. The presence of the molecular ion peak is crucial for confirming the molecular weight.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and unambiguous approach for the spectral characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the detailed carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and provides structural information through characteristic fragmentation patterns. The methodologies and interpretations presented in this guide are based on established scientific principles and provide a solid foundation for the confident identification of this important analytical standard.

References

-

Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

-

Angerer, J., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(1), 251-61. [Link]

-

Pankow, J. F., et al. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 94, 633-641. [Link]

-

Restek. (n.d.). Dinoseb methyl ester. Retrieved from [Link]

-

HPC Standards Inc. (n.d.). Dinoseb-methyl ether | C11H14N2O5 | 686828 | 6099-79-2. Retrieved from [Link]

-

ESSLAB. (n.d.). This compound. Retrieved from [Link]

-

ContaminantDB. (2016). This compound (CHEM008008). Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. accustandard.com [accustandard.com]

- 2. Dinoseb-methyl ether | CAS 6099-79-2 | LGC Standards [lgcstandards.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. esslabshop.com [esslabshop.com]

- 5. accustandard.com [accustandard.com]

- 6. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to Dinoseb Methyl Ether: Synthesis, Analysis, and Safety

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dinoseb methyl ether (CAS No. 6099-79-2) is the methylated derivative of 2-sec-butyl-4,6-dinitrophenol (Dinoseb), a highly toxic herbicide that has been banned in many jurisdictions, including the United States and the European Union.[1][2][3] While the parent compound, Dinoseb, is of significant toxicological concern, its methyl ether derivative serves a critical and specific purpose in analytical chemistry. Its primary role is as an analytical standard and a derivatization product for the quantitative determination of Dinoseb residues in environmental and agricultural samples.[4][5]

This guide provides a comprehensive overview of this compound, focusing on its identity, the scientific rationale for its use, a detailed protocol for its in-situ synthesis for analytical purposes, and the critical safety considerations dictated by its highly toxic precursor.

The Central Role of this compound in Analytical Chemistry

The parent compound, Dinoseb, is a phenolic herbicide.[3] Phenols possess an acidic proton on the hydroxyl group, which makes them unsuitable for direct analysis by gas chromatography (GC). This acidity leads to poor peak shape (tailing) and low sensitivity, as the polar -OH group interacts unfavorably with standard GC columns.

To overcome this analytical challenge, a derivatization step is employed. The core principle is to convert the polar, acidic phenol into a less polar, more volatile ether. Methylation is the chosen pathway, converting Dinoseb to this compound. This conversion achieves two critical objectives:

-

Enhanced Volatility: The replacement of the hydrogen-bonding hydroxyl group with a non-polar methyl group significantly increases the volatility of the analyte, a prerequisite for GC analysis.

-

Improved Chromatographic Behavior: The resulting ether is less prone to adsorption on the active sites of the GC column and injector port, resulting in sharp, symmetrical peaks and enabling highly sensitive and reproducible quantification.[5]

Therefore, this compound is not a compound with direct industrial or agricultural applications but is instead an essential intermediate created within the laboratory to facilitate the accurate monitoring of its hazardous parent compound.

Physicochemical and Identification Parameters

Accurate identification of this compound is fundamental for its use as a reference material. The key identification and physical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 1-(butan-2-yl)-2-methoxy-3,5-dinitrobenzene | [6][7] |

| Synonyms | Dinoseb-methyl ether, 2-methoxy-1,5-dinitro-3-(sec-butyl)benzene | [6][7][8] |

| CAS Number | 6099-79-2 | [1][3][8][9] |

| Molecular Formula | C₁₁H₁₄N₂O₅ | [1][3][8] |

| Molecular Weight | 254.24 g/mol | [1][3][8] |

| Appearance | Typically handled as a certified solution in a solvent (e.g., Acetonitrile, Methanol) | [8][10][11] |

Profile of the Parent Compound: Dinoseb (CAS: 88-85-7)

Understanding the properties of Dinoseb is critical to appreciating the context and safety requirements for handling its derivative.

-

Identity : 2-sec-butyl-4,6-dinitrophenol, a crystalline orange solid.[1]

-

Mechanism of Action : Dinoseb is a potent uncoupler of oxidative phosphorylation.[1][2][8] It disrupts the proton gradient across the inner mitochondrial membrane, inhibiting the synthesis of ATP, the cell's primary energy currency. This disruption of cellular energy metabolism is the basis for its high toxicity.[2][3]

-

Toxicity : It is classified as highly toxic via oral, dermal, and inhalation routes.[1][2][3][6] It is a known developmental toxicant, capable of causing birth defects, and has been linked to male sterility.[1][2] Due to these severe health risks, its use as a pesticide was cancelled by the U.S. Environmental Protection Agency (EPA) in 1986.[2][3][6]

-

Environmental Significance : Despite its ban in many countries, its persistence and potential for groundwater contamination necessitate continued monitoring, driving the need for reliable analytical methods involving this compound.[2][12]

Analytical Derivatization: Synthesis of this compound

The synthesis of this compound is exclusively performed as a derivatization step within an analytical workflow. The most common and historically validated reagent for this purpose is diazomethane (CH₂N₂) .[4][5][13]

The reaction is a straightforward acid-base methylation: the acidic proton of the Dinoseb phenol is abstracted, and the phenoxide ion acts as a nucleophile, attacking the diazomethane to form the methyl ether and liberating nitrogen gas.

Causality Behind Reagent Choice: Diazomethane is highly effective for methylating carboxylic acids and phenols. It reacts quickly under mild conditions, and the only byproduct is nitrogen gas, which does not interfere with subsequent analysis. However, diazomethane is extremely toxic and explosive, and its use is now often replaced by safer alternatives like trimethylsilyldiazomethane or methylation reagents like dimethyl sulfate, though these may require different reaction conditions. For established regulatory methods, such as those from the EPA, diazomethane is often the historically cited reagent.[13][14]

The diagram below illustrates the logical flow of this analytical preparation.

Caption: Analytical workflow for Dinoseb residue analysis.

Reference Protocol: Determination of Dinoseb via Methylation and GC-ECD

This protocol is based on the principles outlined in EPA Methods for chlorinated acid pesticide analysis, such as Method 515.1 or 615.[12][13][14] This self-validating system includes extraction, derivatization, and instrumental analysis against a certified standard.

Objective: To quantify Dinoseb residues in a water sample.

Materials:

-

Water sample (1 L)

-

Sulfuric acid (H₂SO₄), concentrated

-

Ethyl ether, preservative-free

-

Potassium hydroxide (KOH)

-

Sodium sulfate, anhydrous

-

Diazomethane solution (generated in-situ using a reagent like Diazald®)

-

This compound certified reference standard (e.g., 100 µg/mL in acetonitrile)

-

Gas chromatograph with an Electron Capture Detector (GC-ECD)

Methodology:

-

Sample Extraction:

-

1.1. Acidify the 1 L water sample to a pH < 2 with concentrated H₂SO₄. This ensures Dinoseb is in its protonated, less water-soluble form.

-

1.2. Transfer the sample to a 2 L separatory funnel. Add 60 mL of ethyl ether and shake vigorously for 2 minutes. Allow the layers to separate.

-

1.3. Drain the aqueous (bottom) layer back into the original container. Collect the ether (top) layer in a flask.

-

1.4. Repeat the extraction twice more with fresh 60 mL aliquots of ethyl ether, combining all ether extracts.

-

1.5. Dry the combined extract by passing it through a column of anhydrous sodium sulfate. Concentrate the extract to approximately 5 mL using a Kuderna-Danish apparatus.

-

-

Hydrolysis (Optional but recommended):

-

2.1. Add 1 mL of 37% (w/v) KOH to the extract and 1 mL of water. This step hydrolyzes any potential Dinoseb esters back to the parent phenol, ensuring total Dinoseb is measured.

-

2.2. Gently swirl and let the mixture stand for at least 20 minutes.

-

-

Isolation of Dinoseb:

-

3.1. Transfer the hydrolyzed solution to a separatory funnel. Wash the concentrate flask with two 5 mL portions of ether and add to the funnel.

-

3.2. Add 20 mL of water. Shake and discard the ether layer to remove neutral interferences.

-

3.3. Acidify the remaining aqueous phase with 2 mL of 25% H₂SO₄.

-

3.4. Re-extract the acidified aqueous phase three times with 10 mL portions of ethyl ether. Combine these final ether extracts.

-

-

Derivatization with Diazomethane:

-

CRITICAL SAFETY NOTE: Diazomethane is a carcinogen and is potentially explosive. This step must be performed by trained personnel in a well-ventilated fume hood, using appropriate safety shields and non-ground-glass equipment.[14]

-

4.1. Concentrate the final ether extract to ~2 mL.

-

4.2. Add the diazomethane solution dropwise until the yellow color persists for at least 30 seconds, indicating the reaction is complete.

-

4.3. Allow the solution to stand for 10 minutes, then bubble nitrogen through it to remove excess diazomethane.

-

4.4. Adjust the final volume to 5.0 mL with a suitable solvent like hexane.

-

-

GC-ECD Analysis:

-

5.1. Prepare a calibration curve using serial dilutions of the certified this compound standard.

-

5.2. Inject 1-2 µL of the derivatized sample extract into the GC-ECD.

-

5.3. Quantify the peak corresponding to this compound by comparing its peak area to the calibration curve. The dinitro groups on the molecule make it highly responsive to the electron capture detector, enabling very low detection limits.

-

Safety and Toxicology

The primary hazards associated with this topic stem from two sources: the parent compound, Dinoseb, and the derivatizing agent, diazomethane.

-

This compound: While specific toxicology data for the ether is less extensive, it should be handled with extreme caution due to its origin. It is considered toxic if swallowed and harmful if absorbed through the skin.[9][10] Overexposure may lead to symptoms such as dizziness, nausea, and respiratory failure.[10]

-

Dinoseb: As detailed in Section 3.0, Dinoseb is extremely toxic and teratogenic.[1][2] All handling of samples suspected to contain Dinoseb must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coats, and eye protection, within a certified chemical fume hood.

-

Diazomethane: This reagent presents a severe risk of explosion from shock, friction, or heat, and it is a potent poison and carcinogen.[14] Its use requires specialized training and adherence to strict safety protocols.

Conclusion

This compound is a compound of purpose, not of application. Its existence is a testament to the ingenuity of analytical chemists in overcoming challenges to measure hazardous substances in our environment. By converting the problematic Dinoseb phenol into a well-behaved ether, scientists can leverage the power of gas chromatography to detect and quantify this dangerous herbicide at trace levels. This guide provides the foundational knowledge for researchers to understand the causality behind this analytical strategy, execute the methodology safely, and appreciate the critical interplay between chemical derivatization and environmental monitoring.

References

- HPC Standards Inc. (n.d.). Dinoseb-methyl ether | C11H14N2O5 | 686828 | 6099-79-2.

-

Wikipedia. (2023). Dinoseb. Retrieved from [Link]

- U.S. Environmental Protection Agency. (1986). Pesticide Fact Sheet: Dinoseb.

- U.S. Environmental Protection Agency. (1987). Dinoseb Health Advisory.

-

Extension Toxicology Network (EXTOXNET). (1996). Pesticide Information Profile: Dinoseb. Retrieved from [Link]

-

JoDrugs. (n.d.). dinoseb. Retrieved from [Link]

-

PubChem. (n.d.). Dinoseb. National Institutes of Health. Retrieved from [Link]

- U.S. Environmental Protection Agency. (n.d.).

-

Agriculture and Environment Research Unit (AERU). (n.d.). Dinoseb (Ref: HOE 26150). University of Hertfordshire. Retrieved from [Link]

-

ContaminantDB. (2016). This compound (CHEM008008). Retrieved from [Link]

- Gardner, R. C., & McKellar, R. L. (1980). A method to determine dinoseb residues in crops and soil by gas-chromatography. Journal of Agricultural and Food Chemistry, 28(2), 258-261.

- PubChem. (n.d.). Dinoseb. Hazardous Substances Data Bank (HSDB).

- Suzuki, T., et al. (2010). [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood]. Shokuhin Eiseigaku Zasshi, 51(4), 184-190.

-

ESSLAB. (n.d.). This compound. Retrieved from [Link]

- U.S. Environmental Protection Agency. (n.d.). National Pesticide Survey: Dinoseb.

- Kurdyukov, S., & Bullock, M. (2016). DNA Methylation Analysis: Choosing the Right Method. Biology, 5(1), 3.

- U.S. Environmental Protection Agency. (n.d.). National Pesticide Survey: Dinoseb.

- Ehrich, M., et al. (2011). Quantitative Region-Specific DNA Methylation Analysis by the EpiTYPER™ Technology. Methods in Molecular Biology, 791, 11-23.

- U.S. Environmental Protection Agency. (n.d.). Technical Factsheet on Dinoseb.

- Berdasco, M., & Esteller, M. (2020).

Sources

- 1. Dinoseb - Wikipedia [en.wikipedia.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. EXTOXNET PIP - DINOSEB [extoxnet.orst.edu]

- 4. METHOD TO DETERMINE DINOSEB RESIDUES IN CROPS AND SOIL BY GAS-CHROMATOGRAPHY-文献详情-维普官网 [cqvip.com]

- 5. Dinoseb | C10H12N2O5 | CID 6950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. JoDrugs. DINOSEB [jodrugs.com]

- 7. ContaminantDB: this compound [contaminantdb.ca]

- 8. Screening assessment dinoseb - Canada.ca [canada.ca]

- 9. accustandard.com [accustandard.com]

- 10. accustandard.com [accustandard.com]

- 11. esslabshop.com [esslabshop.com]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. epa.gov [epa.gov]

A Senior Application Scientist's Guide to Sourcing and Utilizing Dinoseb Methyl Ether Certified Reference Materials

Authored for: Researchers, Analytical Scientists, and Drug Development Professionals

Abstract: This guide provides an in-depth technical overview of commercially available Dinoseb methyl ether (CAS No. 6099-79-2) Certified Reference Materials (CRMs). It moves beyond a simple supplier list to offer a comparative analysis of available standards, detailed protocols for their handling and use, and best practices for integrating them into a rigorous quality control system. The objective is to equip scientists with the necessary knowledge to select, verify, and correctly utilize these critical standards to ensure the accuracy, traceability, and defensibility of analytical data.

Introduction: The Analytical Imperative for Certified Standards

Dinoseb (CAS No. 88-85-7) is a dinitrophenolic herbicide whose use has been banned or severely restricted in many regions, including the United States and the European Union, due to its high toxicity.[1][2] However, its persistence necessitates continued environmental monitoring and food safety analysis. For gas chromatography (GC) based methods, derivatization of the phenolic hydroxyl group is often required, with methylation being a common approach.[2] This creates a need for this compound, the methylated derivative, as a reference standard for accurate quantification.

The quality of any analytical measurement is fundamentally anchored to the quality of the reference material used for calibration.[3] A Certified Reference Material (CRM) provides the highest level of quality assurance. It is a standard whose property values are certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability.[4] For CRM producers, accreditation to ISO 17034 is the international benchmark, ensuring competence in all aspects of production, from material characterization and homogeneity testing to stability assessment and value assignment.[5][6][7][8] This guide focuses exclusively on CRMs from reputable suppliers, many of whom operate under this critical accreditation.

Part 1: Comparative Analysis of Commercial Suppliers

Selecting the appropriate CRM requires careful consideration of its format, concentration, solvent, and certification. The following table summarizes commercially available this compound CRMs from leading suppliers to facilitate an informed selection process.

| Supplier | Product / Catalog No. | Format | Concentration | Solvent | Unit Size | Storage Condition | Certification |

| AccuStandard | P-230N[9] | Neat Solid | N/A | N/A | 10 mg | Refrigerated (0-5 °C) | ISO 17034 |

| AccuStandard | P-230S[10] | Solution | 100 µg/mL | Methanol | 1 mL | Ambient (>5 °C) | ISO 17034 |

| AccuStandard | M-8150-08[11] | Solution | 0.2 mg/mL | Hexane | 1 mL | Ambient (>5 °C) | ISO 17034 |

| LGC Standards | Varies[12][13] | Varies | Varies | Varies | Varies | Varies | ISO 17034[13] |

| Chiron | 9452.11-100-AN[14] | Solution | 100 µg/mL | Acetonitrile | 1 mL | Not Specified | Producer[15] |

| Chem Service | N-11815-100MG[16] | Neat Solid | N/A | N/A | 100 mg | Room Temp (20-25°C) | ISO 17034, 17025, 9001 |

| NSI Lab Solutions | 1292[17] | Solution | 1000 µg/mL | Methanol | 1.5 mL | Not Specified | CRM |

Note: Availability and specifications from suppliers like LGC Standards may vary by region and product line; users should consult their website directly for the most current information.

Part 2: Technical Protocols for CRM Handling and Use

The integrity of a CRM is paramount. Proper handling, from receipt to final use, is a non-negotiable aspect of good laboratory practice (GLP).

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is the legal and scientific documentation accompanying the CRM. Every researcher must scrutinize it before use. Key parameters include:

-

Certified Value & Uncertainty: The assigned concentration or purity and its associated measurement uncertainty. This uncertainty must be factored into the laboratory's own measurement uncertainty budget.

-

Traceability: A statement declaring an unbroken chain of comparisons to national or international standards (e.g., NIST).[5]

-

Homogeneity and Stability: Data demonstrating that the material is uniform throughout the batch and will remain stable under the specified storage conditions until the expiration date.[8]

Protocol: Initial CRM Receipt and Verification

Upon receiving a new CRM, the following steps must be executed and documented:

-

Visual Inspection: Immediately inspect the shipping package for any signs of damage. Check that the vial's seal is intact.

-

Documentation Cross-Check: Ensure the information on the vial label (Product Name, Lot No., Concentration) matches the Certificate of Analysis.[18]

-

Log Entry: Record the CRM in the laboratory's reference material inventory log. Include the supplier, product number, lot number, date of receipt, and expiration date.

-

Storage: Immediately transfer the CRM to the storage conditions specified on the CoA (e.g., refrigerated, ambient, protected from light).[19][20][21]

-

Equilibration: For standards stored under refrigeration or frozen, allow the vial to equilibrate to ambient laboratory temperature before opening.[21] This prevents condensation from atmospheric moisture from entering the vial and altering the concentration.

Protocol: Preparation of Working Standards from a Neat CRM

This protocol describes the preparation of a 100 µg/mL primary stock solution from a neat (solid) CRM, followed by the creation of a calibration curve.

Materials:

-

This compound neat CRM (e.g., AccuStandard P-230N)

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

Grade A 100 mL volumetric flask

-

Calibrated volumetric pipettes (e.g., 10 mL, 5 mL, 1 mL, etc.)

-

Grade A 10 mL volumetric flasks (for serial dilutions)

-

High-purity solvent (e.g., HPLC-grade Methanol)

Procedure:

-

Weighing the Neat Material:

-

Place a weighing boat on the analytical balance and tare.

-

Carefully weigh approximately 10.0 mg of the neat CRM. Record the exact weight (e.g., 10.2 mg). Causality: Weighing by difference is a superior technique for minimizing error.

-

-

Preparing the Primary Stock Solution (100 µg/mL):

-

Quantitatively transfer the weighed CRM into a 100 mL volumetric flask using a solvent-rinsed funnel.

-

Rinse the weighing boat multiple times with the solvent, transferring the rinsate into the flask to ensure all material is transferred.

-

Add solvent to the flask until it is approximately 80% full.

-

Cap and sonicate or vortex the flask until the CRM is completely dissolved.[19]

-

Allow the solution to return to ambient temperature.

-

Carefully add solvent up to the calibration mark on the flask.

-

Cap and invert the flask 15-20 times to ensure the solution is homogeneous.

-

Calculate the exact concentration based on the actual weight and final volume.

-

-

Preparing Calibration Standards (Serial Dilution):

-

Label a series of 10 mL volumetric flasks (e.g., 10, 5, 2, 1, 0.5 µg/mL).

-

To prepare the 10 µg/mL standard, pipette 1.0 mL of the 100 µg/mL stock solution into the corresponding 10 mL flask and dilute to the mark with the solvent. Mix thoroughly.

-

To prepare the 5 µg/mL standard, pipette 0.5 mL of the 100 µg/mL stock solution into its flask and dilute to the mark.

-

Continue this process for all desired concentration levels. Causality: Preparing intermediate dilutions may be necessary for lower concentrations to stay within the optimal accuracy range of the pipettes.

-

Part 3: Quality Control and Workflow Integration

The use of a CRM is a cornerstone of an effective quality system. The following workflow illustrates the logical integration of the CRM from procurement to final analysis.

CRM Integration Workflow

The diagram below outlines the critical steps in a quality-controlled analytical workflow that leverages a Certified Reference Material.

Caption: A workflow diagram illustrating the lifecycle of a CRM from selection to its use in sample analysis.

Best Practices for Storage and Handling

-

Light Sensitivity: Many organic compounds are photosensitive. Store standards in amber vials or in a dark location, such as a cabinet, to prevent degradation.[19]

-

Volatiles: For standards in volatile solvents, minimize the time the vial is open. Do not warm volatile standards to room temperature before opening; instead, work with them while chilled to minimize evaporative loss.

-

Headspace: To reduce evaporation, consider transferring the standard to smaller, appropriate-sized vials to minimize the headspace as the standard is consumed.

-

Contamination: Never return any unused portion of a standard to the original container. Use clean, dedicated glassware and pipette tips for all transfers.

Conclusion

The selection and proper use of a this compound Certified Reference Material are fundamental to producing reliable and defensible scientific data. By choosing a supplier accredited to ISO 17034, meticulously following protocols for verification and preparation, and integrating the CRM into a robust quality workflow, researchers can establish a strong metrological foundation for their analytical work. The ultimate integrity of a laboratory's results begins with the integrity of its standards.

References

-

Handling Your Analytical Reference Standards. Restek. [Link]

-

ISO 17034 Guide to International Standards for Reference Material Producers. At-P. [Link]

-

ISO 17034 Certified Reference Materials (CRMs). Reagecon. [Link]

-

Reference Material Producer Accreditation | ISO 17034. ANAB. [Link]

-

This compound. ESSLAB. [Link]

-

SOP for Controlling and Storage Reference standards. Pharmaguddu. [Link]

-

ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. calibrations.com. [Link]

-

Standard Guide for Preparation of Working Reference Materials for Use in Analysis of Nuclear Fuel Cycle Materials. ASTM International. [Link]

-

Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC - NIH. [Link]

-

ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

-

SOP for Working/Reference Standard Qualification. Pharma Beginners. [Link]

-

SOP for Preparation of Working Standards. Pharmaguideline. [Link]

-

This compound. ESSLAB (Chem Service). [Link]

-

How Do You Prepare Reference Standards and Solutions?. Spectroscopy Online. [Link]

-

handling of reference standard and preparation of working standard. Pharma Dekho. [Link]

-

Dinoseb | C10H12N2O5 | CID 6950. PubChem - NIH. [Link]

-

The collection of reference standards - 2008. Chiron.no. [Link]

-

This compound. Chiron.no. [Link]

Sources

- 1. Dinoseb certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 2. Dinoseb | C10H12N2O5 | CID 6950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 5. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]

- 8. certbetter.com [certbetter.com]

- 9. accustandard.com [accustandard.com]

- 10. accustandard.com [accustandard.com]

- 11. accustandard.com [accustandard.com]

- 12. Dinoseb-methyl ether | CAS 6099-79-2 | LGC Standards [lgcstandards.com]

- 13. Dinoseb-methyl ether | CAS 6099-79-2 | LGC Standards [lgcstandards.com]

- 14. esslabshop.com [esslabshop.com]

- 15. chiron.no [chiron.no]

- 16. esslabshop.com [esslabshop.com]

- 17. nsilabsolutions.com [nsilabsolutions.com]

- 18. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Blogs | Restek [discover.restek.com]

- 20. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]

- 21. pharmaguddu.com [pharmaguddu.com]

Navigating the Uncharted: A Technical Guide to the Safe Handling of Dinoseb Methyl Ether

Introduction: Understanding the Hazard

Dinoseb methyl ether (CAS No. 6099-79-2) is a methylated derivative of Dinoseb, a dinitrophenol compound formerly used as a herbicide and insecticide.[1] Due to its high toxicity, Dinoseb use has been canceled or severely restricted in many countries, including the United States and the European Union.[1][2] While specific toxicological data for this compound is sparse, its structural relationship to Dinoseb necessitates a highly precautionary approach to its handling. The primary toxic mechanism of dinitrophenols like Dinoseb is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production and can lead to severe and rapid systemic toxicity.[1][2]

This guide provides a framework for the safe handling, storage, and disposal of this compound, drawing upon the established safety profile of Dinoseb and general principles of chemical hygiene for highly hazardous substances.

Hazard Identification and Classification

While a comprehensive GHS classification for this compound is not universally established, based on available information for the compound and its parent, it should be considered highly hazardous.

Anticipated Hazard Profile of this compound:

| Hazard Class | Anticipated Classification | Rationale |

| Acute Toxicity (Oral) | Category 2 or 3 | Dinoseb is fatal if swallowed.[3] It is prudent to assume a similar high oral toxicity for its methyl ether. |

| Acute Toxicity (Dermal) | Category 2 or 3 | Dinoseb is fatal in contact with skin.[3] Dermal absorption is a significant route of exposure. |

| Acute Toxicity (Inhalation) | Category 2 or 3 | Inhalation of Dinoseb dusts or mists can be fatal.[3] |

| Skin Corrosion/Irritation | Category 2 | Dinoseb can cause skin irritation.[4] |

| Serious Eye Damage/Irritation | Category 1 or 2A | Dinoseb is irritating to the eyes.[5] |

| Reproductive Toxicity | Category 1B | Dinoseb is a known teratogen and may damage fertility or the unborn child.[1][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 1 | May cause damage to organs.[6] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to organs through prolonged or repeated exposure.[7] |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | Dinoseb is very toxic to aquatic life.[3] |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | Dinoseb is very toxic to aquatic life with long-lasting effects. |

Physical and Chemical Properties

Limited data is available for the physical and chemical properties of this compound. The following table includes known values and compares them to the parent compound, Dinoseb.

| Property | This compound | Dinoseb |

| CAS Number | 6099-79-2[8] | 88-85-7[9] |

| Molecular Formula | C₁₁H₁₄N₂O₅[8] | C₁₀H₁₂N₂O₅[9] |

| Molecular Weight | 254.24 g/mol [8] | 240.21 g/mol [9] |

| Appearance | Not specified (likely a solid) | Orange or yellow solid with a pungent odor.[9] |

| Melting Point | -93.9 °C[6] | 38-42 °C[9] |

| Boiling Point | 65 °C[6] | Decomposes on heating.[3] |

| Flash Point | 11 °C (52 °F) (closed cup)[6] | >100 °C[9] |

| Solubility | Not specified | Slightly soluble in water.[9] |

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated high toxicity of this compound, stringent adherence to safe handling practices and the use of appropriate personal protective equipment are paramount.

Engineering Controls

-

Fume Hood: All work with this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent all routes of exposure.

-

Hand Protection: Wear two pairs of chemical-resistant gloves, with the outer glove being a heavy-duty, chemical-resistant material such as nitrile or neoprene. Change gloves immediately if contamination is suspected.[10]

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and aerosols.[11]

-

Skin and Body Protection: A lab coat, buttoned completely, is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron or a disposable Tyvek suit should be worn.[7]

-

Respiratory Protection: If there is any risk of generating dusts or aerosols outside of a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[8]

Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage

-

Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3]

-

Keep containers tightly sealed and clearly labeled with the chemical name and all appropriate hazard warnings.

-

Store in a locked cabinet or other secure location to restrict access.

Disposal

-

All waste containing this compound must be treated as hazardous waste.[5]

-

Dispose of waste in accordance with all local, state, and federal regulations.[12]

-

Do not dispose of this compound down the drain or in the regular trash.

-

Contaminated labware and PPE should be collected in a designated, sealed container for hazardous waste disposal.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Spills

-

Minor Spill (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate the laboratory immediately and alert others.

-

Contact your institution's emergency response team.

-

Prevent entry to the contaminated area.

-

Exposure

-

Skin Contact:

-

Immediately remove all contaminated clothing.

-

Wash the affected area with copious amounts of soap and water for at least 15 minutes.[13]

-

Seek immediate medical attention.

-

-

Eye Contact:

-

Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13]

-

Seek immediate medical attention.

-

-

Inhalation:

-

Move the affected person to fresh air.

-

If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[13]

-

Seek immediate medical attention.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

If the person is conscious and alert, rinse their mouth with water.

-

Seek immediate medical attention.

-

Conclusion

The handling of this compound requires a profound respect for its potential hazards. While specific data for this compound is limited, the well-documented, severe toxicity of its parent compound, Dinoseb, provides a clear directive for a highly precautionary approach. By implementing robust engineering controls, mandating the use of comprehensive personal protective equipment, and adhering to strict protocols for storage, disposal, and emergency response, researchers can mitigate the risks associated with this hazardous substance. It is the responsibility of every individual working with this compound to remain vigilant, informed, and committed to a culture of safety.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6950, Dinoseb. Retrieved from [Link]

-

International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): 0149 - DINOSEB. Retrieved from [Link]

-

JoDrugs. (n.d.). Dinoseb. Retrieved from [Link]

-

Agilent Technologies. (2019). Dinoseb Standard Safety Data Sheet. Retrieved from [Link]

-

International Programme on Chemical Safety. (n.d.). ICSC 0149 - DINOSEB. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1986). Pesticide Fact Sheet: Dinoseb. Retrieved from [Link]

-

Government of Canada. (2021). Screening assessment dinoseb. Retrieved from [Link]

-

Restek. (n.d.). Dinoseb methyl ester. Retrieved from [Link]

-

Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Dinoseb (Ref: HOE 26150). Retrieved from [Link]

-

Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1990). RCRA/SUPERFUND HOTLINE MONTHLY SUMMARY. Retrieved from [Link]

-

Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

-

Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]

-

Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

-

The Ohio State University Extension. (2019). Pesticide Protective Equipment. Retrieved from [Link]

-

Greenbook.net. (2001). T-Methyl 4.5L T&O Safety Data Sheet. Retrieved from [Link]

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Dinoseb (Ref: HOE 26150) [sitem.herts.ac.uk]

- 3. ICSC 0149 - DINOSEB [chemicalsafety.ilo.org]

- 4. agilent.com [agilent.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. accustandard.com [accustandard.com]

- 7. osha.oregon.gov [osha.oregon.gov]

- 8. accustandard.com [accustandard.com]

- 9. Dinoseb | C10H12N2O5 | CID 6950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solutionsstores.com [solutionsstores.com]

- 11. hazmatschool.com [hazmatschool.com]

- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation of Dinoseb and its Metabolites

Abstract

Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a dinitrophenol herbicide, insecticide, and desiccant whose use was broadly discontinued in many countries, including the United States in 1986, due to significant human health risks, including acute toxicity and developmental effects.[1][2] Despite its prohibition, its historical use has resulted in persistent environmental contamination, necessitating a thorough understanding of its fate, transport, and degradation. This technical guide provides a comprehensive analysis of the physicochemical properties of Dinoseb, its behavior in various environmental compartments, the biotic and abiotic pathways of its degradation, and the resultant metabolites. It is intended for environmental scientists, toxicologists, and remediation professionals engaged in the study and management of sites contaminated with this legacy pesticide.

Introduction: The Legacy of a Potent Biocide

First registered in 1948, Dinoseb was widely applied to control broadleaf weeds and insects in a variety of crops, including soybeans, cotton, potatoes, and fruits.[1][3] It was typically formulated as an emulsifiable concentrate or as water-soluble ammonium or amine salts.[4] The compound's primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria, which disrupts cellular energy (ATP) production—a non-selective process that accounts for its high toxicity to plants, insects, and animals, including humans.[4][5][6] Reports of severe health effects in applicators, such as male sterility and birth defects, led to its emergency suspension and eventual ban by the U.S. Environmental Protection Agency (EPA).[1] Understanding the long-term behavior of Dinoseb in the environment is critical for assessing the risk at contaminated sites and developing effective remediation strategies.

Physicochemical Properties and Environmental Distribution

The environmental transport and partitioning of Dinoseb are governed by its key physicochemical properties. These characteristics determine its tendency to adsorb to soil, volatilize into the atmosphere, or leach into groundwater.

| Property | Value | Source | Significance for Environmental Fate |

| Chemical Formula | C₁₀H₁₂N₂O₅ | [6] | Basic molecular identity. |

| Molecular Weight | 240.22 g/mol | [4] | Influences diffusion and volatility. |

| Physical State | Dark orange/reddish-brown solid or viscous liquid | [4] | Affects handling and environmental entry. |

| Water Solubility | 52 mg/L at 20-25°C | [4][7] | Moderate solubility. The salt forms are much more soluble, increasing leaching potential.[4][7] |

| Vapor Pressure | 6.7 mPa (5.04 x 10⁻⁵ mmHg) at 25°C | [4][7] | Low volatility from water, but some volatilization from soil surfaces can occur.[7] |

| pKa | 4.4 - 4.6 | [6][8] | Weak acid. At typical environmental pH (6-9), it exists predominantly as the anionic (dissociated) form, which is more mobile.[8] |

| Log Kow | Not Available; Estimated BCF = 68 | [7] | Low bioconcentration potential in aquatic organisms.[7][8] |

| Koc | 124 (measured); can be much higher at low pH | [7][9] | Weakly to moderately sorbed by most soils, indicating high mobility potential, especially for salt forms.[4][7] Adsorption increases in acidic, clay-rich soils.[7][10] |

The interplay of these properties dictates Dinoseb's environmental compartmentalization. Its moderate water solubility, particularly of its salt formulations, combined with a low soil sorption coefficient (Koc), creates a significant potential for leaching into groundwater.[1][4][5] Indeed, Dinoseb has been detected in groundwater in agricultural regions.[1][3][7] The compound's pKa is a critical determinant of its mobility; in neutral to alkaline soils and water, the dissociated, anionic form is less strongly adsorbed to negatively charged soil colloids and is therefore more mobile.[8] Conversely, in acidic soils (pH < 4.5), the neutral form predominates and binds more strongly to soil organic matter and clays.[7][10]

Degradation Pathways: Biotic and Abiotic Transformations

Dinoseb is considered to be of low persistence in soil under favorable conditions, with reported field half-lives ranging from 5 to 31 days.[4] However, persistence can be significantly longer under conditions that are not conducive to degradation.[11] Both biological and non-biological processes contribute to its breakdown.

Abiotic Degradation

Abiotic degradation of Dinoseb is primarily driven by photolysis, with hydrolysis playing a negligible role.

-

Photodegradation: Sunlight can break down Dinoseb, particularly in surface waters and on soil surfaces. The photolytic half-life in surface water is estimated to be between 14 and 18 days.[7][10] The effectiveness of this process is dependent on light intensity, water clarity, and depth.[8][12] Studies using titanium dioxide (TiO₂) as a photocatalyst have shown that UV irradiation can efficiently degrade Dinoseb, a process that can be enhanced by the presence of electron acceptors and acidic conditions.[13][14][15]

-

Hydrolysis: Dinoseb is stable to hydrolysis in water, meaning this process is not a significant degradation pathway in the environment.[4][8]

Biotic Degradation (Biodegradation)

Microbial activity is the principal driver of Dinoseb degradation in soil and subsurface environments. The process is highly dependent on redox conditions, with anaerobic pathways being particularly effective.

-

Aerobic Degradation: Under aerobic (oxygen-rich) conditions, the biodegradation of Dinoseb is generally slow.[7][16] Some microorganisms can transform the parent compound, but complete mineralization is often limited.

-

Anaerobic Degradation: Anaerobic (oxygen-deficient) conditions are highly conducive to Dinoseb's breakdown.[16][17] The primary pathway involves the sequential reduction of the two nitro groups (-NO₂) to amino groups (-NH₂).[18] This process is often cometabolic, requiring the presence of another carbon source to support the microbial populations.[19] For instance, the addition of a starchy substrate can stimulate anaerobic conditions and promote the establishment of a microbial consortium capable of completely degrading Dinoseb.[16][17] The bacterium Clostridium bifermentans has been shown to degrade Dinoseb cometabolically under anaerobic conditions.[19]

Metabolites of Dinoseb

The degradation of Dinoseb leads to the formation of several intermediate compounds, or metabolites. The identity and concentration of these metabolites depend on the degradation pathway.

The most commonly reported pathway is the reduction of the nitro groups:

-

Dinoseb (2-sec-butyl-4,6-dinitrophenol)

-

Reduction of one nitro group leads to 2-amino-6-sec-butyl-4-nitrophenol (Amino-Dinoseb) or 4-amino-6-sec-butyl-2-nitrophenol .

-